Berninamycin D

Description

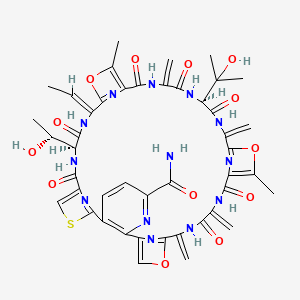

(14S,17Z,27S)-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide is a natural product found in Streptomyces bernensis with data available.

Properties

Molecular Formula |

C45H45N13O13S |

|---|---|

Molecular Weight |

1008.0 g/mol |

IUPAC Name |

(14S,17Z,27S)-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide |

InChI |

InChI=1S/C45H45N13O13S/c1-11-24-43-57-30(22(8)71-43)39(66)48-17(3)35(62)58-32(45(9,10)68)40(67)50-19(5)42-56-29(21(7)70-42)38(65)47-16(2)34(61)49-18(4)41-53-26(14-69-41)31-23(12-13-25(51-31)33(46)60)44-54-27(15-72-44)36(63)55-28(20(6)59)37(64)52-24/h11-15,20,28,32,59,68H,2-5H2,1,6-10H3,(H2,46,60)(H,47,65)(H,48,66)(H,49,61)(H,50,67)(H,52,64)(H,55,63)(H,58,62)/b24-11-/t20-,28+,32-/m1/s1 |

InChI Key |

ACYFBJUVNSGWDG-QGQKNWORSA-N |

Isomeric SMILES |

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)(C)O |

Canonical SMILES |

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Berninamycin D from Streptomyces bernensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berninamycin D is a minor thiopeptide antibiotic produced by the bacterium Streptomyces bernensis. As a member of the bernamycin family, it belongs to the larger class of ribosomally synthesized and post-translationally modified peptides (RiPPs), which are known for their complex structures and potent biological activities. Structurally, berninamycin D is an analogue of the more abundant berninamycin A, from which it differs by the absence of two dehydroalanine units attached to the carboxyl carbon of the pyridine ring.[1][2] This guide provides a comprehensive overview of the discovery, fermentation, isolation, and characterization of berninamycin D, with a focus on the technical details relevant to researchers in natural product chemistry and drug discovery.

Fermentation of Streptomyces bernensis for Berninamycin D Production

The production of berninamycin D is achieved through the fermentation of Streptomyces bernensis. While berninamycin D is a minor metabolite, accounting for less than 1.0% of the total berninamycin A produced, specific fermentation conditions can influence its yield.[3]

Culture Media

Several media have been utilized for the cultivation of S. bernensis and the production of bernamycins. These include Glucose Yeast Malt Extract (GYM) medium and AF/MS medium.[4][5]

Table 1: Composition of GYM Medium for Streptomyces bernensis [5][6][7][8][9]

| Component | Concentration (g/L) |

| Glucose | 4.0 |

| Yeast Extract | 4.0 |

| Malt Extract | 10.0 |

| CaCO₃ | 2.0 (omitted for liquid culture) |

| Agar | 12.0-20.0 (for solid culture) |

| Distilled Water | 1000 mL |

| Final pH | 7.2 (adjusted before adding agar) |

Note: The composition of AF/MS medium is not publicly detailed in the reviewed literature.

Fermentation Protocol

A general protocol for the fermentation of S. bernensis involves a two-stage culture process.[4]

-

Inoculum Preparation (Seed Culture):

-

Spores of S. bernensis are inoculated into a 25 mL seed medium in a 250-mL baffled flask.

-

The culture is incubated for 3 days at 30°C with shaking at 250 rpm.

-

-

Production Culture:

-

The seed culture (0.5 mL) is used to inoculate a 50 mL expression culture in a 250-mL baffled flask containing either GYM or AF/MS medium.

-

The production culture is incubated for 4 days at 30°C with shaking at 250 rpm.

-

Isolation and Purification of Berninamycin D

The isolation of berninamycin D from the fermentation broth is a multi-step process involving extraction and chromatographic purification.

Experimental Protocol

-

Cell Harvesting: The fermentation culture is centrifuged to pellet the S. bernensis cells, which contain the bernamycin compounds.

-

Extraction: The cell pellet is extracted to release the secondary metabolites. While the specific solvents and volumes for berninamycin D are not explicitly detailed in the literature, a general approach for similar compounds involves extraction with organic solvents like methanol or acetone.

-

Purification by Preparative HPLC: The crude extract is subjected to preparative High-Performance Liquid Chromatography (HPLC) to separate the different bernamycin analogues.[4]

-

Column: A C18 reverse-phase column is typically used for the separation of thiopeptides.

-

Mobile Phase: A gradient of acetonitrile in water, often with an acid modifier like trifluoroacetic acid (TFA), is a common mobile phase system for peptide purification.

-

Detection: UV detection at a wavelength around 220 nm is suitable for monitoring the peptide elution.

-

Note: A specific, detailed preparative HPLC protocol for the isolation of Berninamycin D is not available in the reviewed literature. The development of such a protocol would require optimization of the column chemistry, mobile phase composition, and gradient profile.

Structural Characterization

The structure of berninamycin D was elucidated using spectroscopic techniques, primarily 13C Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment (FAB) Mass Spectrometry.[2]

Table 2: Physicochemical Properties of Berninamycin D [1][2][10]

| Property | Value |

| Molecular Formula | C₄₅H₄₅N₁₃O₁₃S |

| Molecular Weight | 1008.0 g/mol |

| Appearance | Solid |

| Purity | >95% (as commercially available) |

Note: Detailed 13C NMR chemical shift data and the full FAB mass spectrum for berninamycin D are not available in the public domain literature.

Biosynthesis of Berninamycins

Berninamycins are synthesized via a ribosomal pathway, where a precursor peptide, BerA, undergoes extensive post-translational modifications directed by the enzymes encoded in the ber biosynthetic gene cluster.[4]

The ber gene cluster contains genes responsible for:

-

Dehydration of serine and threonine residues.

-

Cyclodehydration to form thiazole and oxazole rings.

-

Formation of the central pyridine core .

-

Hydroxylation of specific amino acid residues.

-

Cleavage of the leader peptide .

The production of berninamycin D, with two fewer dehydroalanine units, is likely due to incomplete post-translational modification or subsequent enzymatic or chemical degradation of the dehydroalanine-containing tail of berninamycin A.[2]

Conclusion

Berninamycin D represents a structurally interesting minor metabolite from Streptomyces bernensis. While its discovery and general isolation procedures have been described, a detailed, optimized protocol for its production and purification remains to be fully elucidated in publicly available literature. Further research into the specific enzymatic steps leading to the formation of berninamycin D could provide valuable insights into the biosynthesis of thiopeptide antibiotics and potentially enable the engineered production of novel analogues with improved therapeutic properties. This guide serves as a foundational resource for researchers aiming to explore the chemistry and biology of this intriguing natural product.

References

- 1. Berninamycin D | TargetMol [targetmol.com]

- 2. scbt.com [scbt.com]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. GYM STREPTOMYCES MEDIUM | PTCC [oldweb.irost.org]

- 7. biomicrosearch.bam.de [biomicrosearch.bam.de]

- 8. dsmz.de [dsmz.de]

- 9. ccm.sci.muni.cz [ccm.sci.muni.cz]

- 10. lancetechltd.com [lancetechltd.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Berninamycin D

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure and stereochemistry of Berninamycin D, a minor metabolite from the thiopeptide class of antibiotics. It includes a summary of its physicochemical properties, a detailed description of its structural features, and the experimental methodologies employed for its characterization.

Introduction to Berninamycin D

Berninamycin D is a cyclic thiopeptide antibiotic isolated from the fermentation of Streptomyces bernensis.[1][2][3][4] It belongs to the larger family of berninamycins, which are characterized by a 2-oxazolyl-3-thiazolyl-pyridine core embedded within a macrocyclic peptide framework.[5][6] These antibiotics exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] Their mechanism of action often involves the inhibition of bacterial protein biosynthesis.[5] Berninamycin D is a minor metabolite, produced in much smaller quantities than the primary congener, Berninamycin A.[5][7]

Chemical Structure of Berninamycin D

The chemical structure of Berninamycin D has been elucidated primarily through spectroscopic techniques, including 13C NMR and Fast Atom Bombardment (FAB) mass spectrometry.[2]

Molecular Formula and Physicochemical Properties

The fundamental properties of Berninamycin D are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C45H45N13O13S | [1] |

| Molecular Weight | 1008.0 g/mol | [1] |

| CAS Number | 161263-50-9 | [1] |

| Appearance | Not specified in literature | |

| Purity | >99% (commercially available) | [1] |

| Source | Fermentation of Streptomyces bernensis | [1][2][3] |

Core Structural Features

Berninamycin D is a complex macrocyclic peptide. Its structure is distinguished from Berninamycin A by a key difference in the side chain attached to the pyridine ring. Specifically, Berninamycin D lacks two dehydroalanine (Dha) units that are present in the C-terminal tail of Berninamycin A.[2][7]

The core structure includes:

-

A central pyridine ring derived from the post-translational modification of serine residues.

-

Thiazole and oxazole heterocycles formed from cysteine and serine/threonine residues, respectively.

-

Several non-proteinogenic amino acids and modified standard amino acids.

Caption: Logical relationship of the core components of Berninamycin D.

Stereochemistry of Berninamycin D

The absolute stereochemistry of many of the chiral centers in the berninamycin family has been a subject of study. However, for minor metabolites like Berninamycin D, the stereochemistry is often inferred from that of the major congener, Berninamycin A, and the known stereospecificity of the biosynthetic enzymes.[5][7] Direct spectroscopic confirmation of the stereochemistry of every chiral center in Berninamycin D is not extensively reported in the available literature.[5][7] The stereochemical configuration is assumed to be conserved during the biosynthetic steps that differentiate it from Berninamycin A.

Experimental Protocols

The characterization of Berninamycin D relies on a series of experimental procedures, from isolation to structural elucidation.

Isolation and Purification of Berninamycin D

Berninamycin D is isolated from the fermentation broth of Streptomyces bernensis.[2]

Caption: General workflow for the isolation of Berninamycin D.

Methodology:

-

Fermentation: Cultures of Streptomyces bernensis are grown in a suitable liquid medium for several days to allow for the production of secondary metabolites, including the berninamycins.[2]

-

Extraction: The fermentation broth is harvested, and the metabolites are extracted using an organic solvent such as acetone or ethyl acetate.

-

Chromatography: The crude extract is subjected to column chromatography (e.g., silica gel) to separate the components based on polarity.

-

High-Pressure Liquid Chromatography (HPLC): Fractions containing the berninamycins are further purified using reversed-phase HPLC to separate the different berninamycin congeners (A, B, C, and D).[2]

Structure Elucidation Techniques

The structure of the isolated Berninamycin D is determined using a combination of spectroscopic methods.

1. Mass Spectrometry (MS):

-

Protocol: Fast Atom Bombardment Mass Spectrometry (FAB-MS) is used to determine the molecular weight of the compound.[2] The sample is mixed with a matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Xenon). The resulting ions are analyzed to determine the mass-to-charge ratio, providing the molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

-

Data: Provides the molecular formula, C45H45N13O13S.[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: 13C NMR spectroscopy is employed to identify the carbon framework of the molecule.[2] The sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. The response of the 13C nuclei to radiofrequency pulses provides a spectrum where each peak corresponds to a unique carbon environment. Advanced 2D NMR techniques (e.g., COSY, HMQC, HMBC) would be used to establish the connectivity between atoms.

-

Data: The chemical shifts and coupling constants from 13C NMR provide detailed information about the types of carbon atoms (e.g., carbonyls, aromatic, aliphatic) and their connectivity, which is crucial for piecing together the complex macrocyclic structure.

Biosynthetic Relationship of Berninamycins

Berninamycin D is biosynthetically related to the other berninamycins. Its structure arises from the same precursor peptide as Berninamycin A, but with incomplete post-translational modification or subsequent degradation of the C-terminal dehydroalanine tail.[2][7]

Caption: Biosynthetic relationship between Berninamycin A, B, C, and D.

This diagram illustrates that Berninamycin C and D are likely derived from Berninamycin A through the loss of one and two dehydroalanine residues, respectively.[2] Berninamycin B differs in the hydroxylation of a valine residue.[2]

Conclusion

Berninamycin D is a structurally interesting minor thiopeptide antibiotic. Its chemical structure is closely related to that of the major congener, Berninamycin A, differing by the absence of two dehydroalanine residues in its side chain. While its stereochemistry is largely inferred from Berninamycin A, the detailed structural information available has been obtained through rigorous isolation and spectroscopic analysis. Further research, including total synthesis or more detailed NMR studies, could provide definitive confirmation of its complete stereochemical assignment and pave the way for the development of novel antibiotic derivatives.

References

- 1. scbt.com [scbt.com]

- 2. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Berninamycin D | TargetMol [targetmol.com]

- 4. glpbio.com [glpbio.com]

- 5. pnas.org [pnas.org]

- 6. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Berninamycin D

For Researchers, Scientists, and Drug Development Professionals

Berninamycin D, a member of the thiopeptide family of antibiotics, represents a fascinating example of ribosomal peptide synthesis followed by extensive post-translational modifications. This guide provides a comprehensive overview of the biosynthetic pathway of Berninamycin D, focusing on the genetic and enzymatic machinery responsible for its formation. It is intended to be a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.

Introduction to Berninamycin D

Berninamycins are potent inhibitors of bacterial protein synthesis. The core structure of these antibiotics is characterized by a highly modified macrocyclic peptide containing a central pyridine ring, multiple thiazole and oxazole rings, and several dehydroamino acids. Berninamycin A is the most abundant product of the biosynthetic pathway, while Berninamycin D is a minor variant. Structural analysis using 13C NMR and FAB mass spectrometry has revealed that Berninamycin D differs from Berninamycin A by the absence of two dehydroalanine residues attached to the carboxyl carbon of the pyridine ring[1].

The Berninamycin Biosynthetic Gene Cluster (ber)

The genetic blueprint for berninamycin biosynthesis is located in a dedicated gene cluster, designated ber, which has been identified in Streptomyces bernensis. This cluster spans approximately 12.9 kb and contains 11 open reading frames (ORFs), berA through berJ, each encoding a specific enzyme or protein involved in the production of berninamycins[2].

Table 1: Genes of the Berninamycin (ber) Biosynthetic Gene Cluster and Their Putative Functions [2][3]

| Gene | Proposed Function |

| berA | Encodes the precursor peptide, BerA. |

| berB | Lantipeptide-like dehydratase. |

| berC | Lantipeptide-like dehydratase. |

| berD | Pyridine-forming enzyme. |

| berE1 | McbC-like dehydrogenase. |

| berE2 | McbC-like dehydrogenase. |

| berG1 | YcaO-type cyclodehydratase. |

| berG2 | YcaO-type cyclodehydratase. |

| berH | Cytochrome P450 hydroxylase. |

| berI | Homolog of NocA and NosA, involved in C-terminal amide formation. |

| berJ | 23S-rRNA methyltransferase, conferring self-resistance. |

The Biosynthetic Pathway of Berninamycins

The biosynthesis of berninamycins is a multi-step process that begins with the ribosomal synthesis of a precursor peptide, followed by a series of enzymatic modifications.

Precursor Peptide Synthesis

The pathway is initiated by the ribosomal synthesis of the precursor peptide, BerA, which is encoded by the berA gene. BerA consists of an N-terminal leader peptide and a C-terminal core peptide that undergoes extensive post-translational modifications[2][3].

Post-Translational Modifications

The core peptide of BerA is tailored by a cascade of enzymes encoded by the ber gene cluster to form the final berninamycin structure.

Diagram 1: Proposed Biosynthetic Pathway of Berninamycin A

Caption: Overview of the post-translational modifications in Berninamycin A biosynthesis.

-

Dehydration: The lantipeptide-like dehydratases, BerB and BerC, are responsible for installing dehydroalanine (Dha) and dehydrobutyrine (Dhb) residues by dehydrating serine and threonine residues in the core peptide[2].

-

Cyclodehydration and Dehydrogenation: The YcaO-type cyclodehydratases, BerG1 and BerG2, catalyze the formation of thiazole and oxazole rings from cysteine, serine, and threonine residues. These are subsequently oxidized by the dehydrogenases BerE1 and BerE2[2].

-

C-terminal Amide Formation: The enzyme BerI, a homolog of NocA and NosA, is presumed to cleave the C-terminal end of the modified peptide to generate a C-terminal amide. Evidence suggests that BerI acts on a linear precursor in berninamycin biosynthesis[2].

-

Pyridine Ring Formation and Macrocyclization: The central pyridine ring is formed by the enzyme BerD, which also catalyzes the macrocyclization of the peptide[2]. This is a key step in forming the characteristic thiopeptide scaffold.

-

Hydroxylation: The cytochrome P450 hydroxylase, BerH, is responsible for the hydroxylation of a valine residue to a β-hydroxyvaline, a modification present in Berninamycin A but absent in Berninamycin B[2][4][5]. This hydroxylation event is believed to occur after the formation of the macrocyclic scaffold[2][5].

Formation of Berninamycin D

Berninamycin D is a minor product of the fermentation of S. bernensis[1]. Its structure is characterized by the absence of two dehydroalanine units from the C-terminal tail of the molecule when compared to Berninamycin A[1]. This suggests that the formation of Berninamycin D may occur through the hydrolysis of the C-terminal tail of a biosynthetic intermediate[2]. The enzyme responsible for this specific hydrolysis has not yet been definitively identified, but it is possible that BerI or another hydrolase present in the host organism could be involved.

Diagram 2: Proposed Divergence in the Biosynthesis of Berninamycin A and D

Caption: Hypothetical branch point leading to Berninamycin D formation.

Quantitative Data

While detailed kinetic parameters for the individual enzymes of the berninamycin pathway are not yet available in the literature, studies on the heterologous expression of the ber gene cluster provide some insight into the relative production of the different berninamycin variants.

Table 2: Relative Production of Berninamycins in Streptomyces bernensis and a Heterologous Host [2]

| Compound | Relative Abundance in S. bernensis (vs. Berninamycin A) | Relative Abundance in S. lividans/pSET152+bern (vs. Berninamycin A) |

| Berninamycin A | 100% | 100% |

| Berninamycin B | 1.5% | 3.9% |

| Berninamycin C | Trace | Not Observed |

| Berninamycin D | ~1.0% | <1.0% |

Experimental Protocols

Detailed experimental protocols are crucial for the study of biosynthetic pathways. The following sections outline the general methodologies used in the investigation of berninamycin biosynthesis.

Heterologous Expression of the ber Gene Cluster

The entire ber gene cluster can be expressed in a heterologous host, such as Streptomyces lividans or Streptomyces venezuelae, to study the production of berninamycins and to isolate biosynthetic intermediates.

Experimental Workflow for Heterologous Expression

Caption: Workflow for heterologous expression of the berninamycin gene cluster.

Protocol Outline:

-

Isolation of the ber gene cluster: A fosmid library is constructed from the genomic DNA of S. bernensis. The library is then screened to identify clones containing the entire ber gene cluster[2].

-

Vector Construction: The isolated ber gene cluster is subcloned into a suitable shuttle vector, such as pSET152, which can replicate in both E. coli and Streptomyces[2].

-

Transformation of Streptomyces: The resulting plasmid is transferred from E. coli to a suitable Streptomyces host strain via intergeneric conjugation[6].

-

Fermentation and Analysis: The recombinant Streptomyces strain is fermented under appropriate conditions to induce the production of berninamycins. The metabolites are then extracted and analyzed by techniques such as HPLC, mass spectrometry, and NMR spectroscopy to identify and quantify the produced compounds[2].

Purification and Assay of Biosynthetic Enzymes

To understand the specific function and catalytic mechanism of each enzyme in the berninamycin pathway, individual ber genes can be overexpressed, and the corresponding proteins can be purified and characterized.

General Protocol for Enzyme Characterization:

-

Gene Cloning and Expression: Each ber gene is cloned into an expression vector, and the corresponding protein is overexpressed in a suitable host, typically E. coli.

-

Protein Purification: The overexpressed protein is purified to homogeneity using standard chromatographic techniques, such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.

-

Enzyme Assays: The activity of the purified enzyme is assayed using its predicted substrate. The reaction products are analyzed by methods like HPLC or mass spectrometry to determine the enzyme's function and to measure its kinetic parameters (e.g., Km, kcat, Vmax).

Conclusion and Future Perspectives

The biosynthesis of Berninamycin D and its related compounds is a complex and fascinating process involving a suite of specialized enzymes. While the key genes and a general outline of the pathway have been established, significant opportunities for further research remain. A detailed biochemical characterization of each enzyme in the ber gene cluster is needed to fully elucidate the catalytic mechanisms and substrate specificities. This knowledge will not only deepen our understanding of thiopeptide biosynthesis but also open up avenues for the bioengineering of novel berninamycin analogs with improved therapeutic properties. The development of in vitro reconstitution systems for the entire biosynthetic pathway would be a particularly valuable tool for such endeavors.

References

- 1. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytochromes P450 Associated with the Biosyntheses of Ribosomally Synthesized and Post-translationally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrative Gene Cloning and Expression System for Streptomyces sp. US 24 and Streptomyces sp. TN 58 Bioactive Molecule Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Berninamycin D as a Protein Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berninamycin D, a member of the thiopeptide family of antibiotics, exerts its antimicrobial effects by inhibiting bacterial protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism underlying this inhibition. Berninamycin D targets the 50S ribosomal subunit, binding to a crucial functional center formed by the 23S ribosomal RNA (rRNA) and ribosomal protein L11. This interaction disrupts the function of the ribosomal A-site, a critical component for the elongation phase of protein synthesis. While specific quantitative data for Berninamycin D is limited, this guide synthesizes available information for the berninamycin class and related thiopeptides to present a detailed account of its mechanism of action, relevant experimental methodologies, and a model of its interaction with the bacterial ribosome.

Introduction

The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), represent a promising avenue for drug development. Berninamycins, produced by Streptomyces bernensis, are potent inhibitors of bacterial protein synthesis.[1] This guide focuses on Berninamycin D, a minor variant of the more abundant Berninamycin A.[2] The core mechanism of action for the berninamycin family involves the specific targeting of the bacterial ribosome, leading to a cessation of protein production and subsequent cell death.

Molecular Mechanism of Action

Berninamycin D inhibits protein synthesis at the elongation stage of translation. The primary target of berninamycin is the 50S ribosomal subunit.[1][2]

Binding Site on the 50S Ribosomal Subunit

Berninamycin binds to a highly conserved region on the 50S subunit known as the GTPase Associated Center (GAC), which is a complex formed by specific domains of the 23S rRNA and the ribosomal protein L11.[1][3] This binding site is also the target for the related thiopeptide antibiotic, thiostrepton.[1][3] The interaction is cooperative, with the presence of L11 enhancing the binding of the antibiotic to the 23S rRNA.[3] The C-terminal domain of the L11 protein is primarily responsible for the interaction with the rRNA.[3][4]

Inhibition of Ribosomal A-Site Function

Upon binding to the L11-23S rRNA complex, berninamycin induces a conformational change that affects the function of the ribosomal aminoacyl-tRNA binding site (A-site).[1] The precise molecular consequence of this binding is the inhibition of one or more critical steps in the elongation cycle:

-

Inhibition of Aminoacyl-tRNA Binding: Berninamycin may sterically hinder the correct positioning of the incoming aminoacyl-tRNA in the A-site.

-

Inhibition of Peptidyl Transfer: By altering the conformation of the peptidyl transferase center (PTC), which is in close proximity to the A-site, berninamycin could inhibit the formation of the peptide bond between the nascent polypeptide chain in the P-site and the newly arrived amino acid in the A-site.

-

Inhibition of Translocation: The binding of berninamycin could also impede the EF-G-mediated translocation of the tRNAs from the A and P sites to the P and E sites, respectively.

While the exact step inhibited by berninamycin has not been definitively elucidated, the functional consequence is the stalling of the ribosome on the mRNA, leading to a global shutdown of protein synthesis.

A diagram illustrating the proposed mechanism of action is presented below:

References

- 1. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cooperative interactions of RNA and thiostrepton antibiotic with two domains of ribosomal protein L11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The RNA-binding domain of ribosomal protein L11 recognizes an rRNA tertiary structure stabilized by both thiostrepton and magnesium ion - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antibacterial Potential of Berninamycin D: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the antibacterial spectrum of Berninamycin D, a minor metabolite of the thiopeptide antibiotic family produced by Streptomyces bernensis. While specific quantitative data for Berninamycin D is limited in publicly available literature, this document extrapolates its potential activity based on the well-characterized antibacterial profile of its parent compound, Berninamycin A, and the general characteristics of the berninamycin class. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Berninamycins are potent inhibitors of bacterial protein synthesis, primarily exhibiting activity against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). Berninamycin D is structurally distinct from Berninamycin A, lacking two dehydroalanine units. While this structural variation may influence its specific activity, it is presumed to share the same mechanism of action as other berninamycins, which involves binding to the 50S ribosomal subunit and disrupting protein translation. This guide presents the known antibacterial spectrum of Berninamycin A as a surrogate for Berninamycin D and outlines a standard experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of thiopeptide antibiotics.

The Berninamycin Family: Structure and Mechanism of Action

The berninamycins belong to the thiopeptide class of antibiotics, characterized by a highly modified macrocyclic peptide structure containing thiazole and oxazole rings. Berninamycin D is a naturally occurring analog of Berninamycin A, the major component produced by S. bernensis. The primary structural difference is the absence of two dehydroalanine residues in Berninamycin D.[1]

The antibacterial activity of berninamycins stems from their ability to inhibit protein synthesis in susceptible bacteria.[2] This is achieved through high-affinity binding to the L11 protein and a specific region of the 23S rRNA within the 50S ribosomal subunit. This interaction effectively stalls the translocation step of elongation, leading to the cessation of polypeptide chain formation and ultimately, bacterial cell death.

Anticipated Antibacterial Spectrum of Berninamycin D

Table 1: Antibacterial Spectrum of Berninamycin A

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (μM) |

| Bacillus subtilis | Gram-positive | 6.3[3] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Gram-positive | 10.9[3] |

It is important to note that the structural modifications in Berninamycin D could potentially alter its potency compared to Berninamycin A. Further empirical studies are required to definitively establish the MIC values of Berninamycin D against a comprehensive panel of bacterial pathogens.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following provides a generalized, yet detailed, methodology for determining the MIC of a thiopeptide antibiotic like Berninamycin D using the broth microdilution method.

4.1. Materials and Reagents

-

Berninamycin D (or other thiopeptide antibiotic) stock solution of known concentration

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing (e.g., S. aureus, B. subtilis)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

4.2. Preparation of Bacterial Inoculum

-

Aseptically pick several colonies of the test bacterium from a fresh agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

4.3. Broth Microdilution Assay

-

Prepare serial twofold dilutions of the Berninamycin D stock solution in CAMHB across the wells of a 96-well plate.

-

Inoculate each well containing the diluted antibiotic and a positive control well (broth only) with the prepared bacterial suspension.

-

Include a negative control well containing uninoculated CAMHB.

-

Incubate the microtiter plate at 37°C for 18-24 hours.

4.4. Interpretation of Results

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) for an antibiotic.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The diagram below illustrates the mechanism of action of berninamycins at the molecular level, leading to the inhibition of bacterial protein synthesis.

Conclusion and Future Directions

Berninamycin D, as a member of the berninamycin family, holds promise as an antibacterial agent, particularly against Gram-positive pathogens. While a definitive antibacterial spectrum for Berninamycin D awaits empirical validation, the data from Berninamycin A suggests a focused and potent activity. The methodologies and workflows presented in this guide provide a framework for the systematic evaluation of Berninamycin D and other novel thiopeptide antibiotics. Future research should prioritize the isolation of sufficient quantities of Berninamycin D to perform comprehensive MIC testing against a broad panel of clinically relevant bacteria, including vancomycin-resistant enterococci (VRE) and penicillin-resistant Streptococcus pneumoniae. Such studies will be crucial in determining the therapeutic potential of this natural product.

References

- 1. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Berninamycin D Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Berninamycin D, a thiopeptide antibiotic, against Gram-positive bacteria. This document synthesizes available data on its mechanism of action, quantitative antibacterial efficacy, and relevant experimental methodologies.

Core Concepts: Mechanism of Action

Berninamycin D belongs to the thiopeptide class of antibiotics, which are known to be potent inhibitors of protein synthesis in Gram-positive bacteria. The primary mechanism of action for berninamycins involves the specific targeting of the bacterial ribosome.

Berninamycins bind to the 50S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. This binding occurs at a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[1] This interaction effectively obstructs the ribosomal A site, which is essential for the binding of aminoacyl-tRNA during the elongation phase of protein translation. By blocking the A site, berninamycins halt the addition of new amino acids to the growing polypeptide chain, leading to a cessation of protein synthesis and ultimately, bacterial cell death. This mechanism is analogous to that of other well-characterized thiopeptide antibiotics like thiostrepton.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

For comparative purposes, the MIC values for the major and more extensively studied compound, Berninamycin A, are presented below. It is important to note that these values may not be directly representative of Berninamycin D's potency. Studies on other berninamycin analogues, such as the linearized forms berninamycin J and K, have indicated that they are less potent than berninamycins A and B, suggesting that the macrocyclic structure is important for activity.[3]

| Compound | Gram-Positive Bacterium | Minimum Inhibitory Concentration (MIC) |

| Berninamycin A | Bacillus subtilis | 6.3 µM |

| Berninamycin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 µM |

| Berninamycin D | Various | Data not available |

Experimental Protocols

The following are detailed, representative protocols for key experiments used to evaluate the biological activity of thiopeptide antibiotics like Berninamycin D.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Objective: To determine the lowest concentration of Berninamycin D that inhibits the visible growth of a Gram-positive bacterium.

Materials:

-

Berninamycin D stock solution (e.g., in DMSO)

-

Gram-positive bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube of sterile CAMHB. b. Incubate the broth culture at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Antibiotic Dilution Series: a. Prepare a serial two-fold dilution of the Berninamycin D stock solution in CAMHB across the rows of a 96-well microtiter plate. b. Typically, this is done by adding a defined volume of the antibiotic to the first well and then transferring half of the volume to the subsequent wells containing fresh broth.

-

Inoculation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. b. Include a positive control well (bacterial inoculum in broth without antibiotic) and a negative control well (broth only).

-

Incubation: a. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of Berninamycin D at which there is no visible growth of the bacteria.

In Vitro Protein Synthesis Inhibition Assay

This protocol describes a cell-free assay to confirm the inhibitory effect of Berninamycin D on bacterial protein synthesis.

Objective: To measure the inhibition of protein synthesis in a bacterial cell-free system in the presence of Berninamycin D.

Materials:

-

Bacterial S30 cell-free extract (e.g., from E. coli or B. subtilis)

-

Berninamycin D

-

Reporter plasmid DNA or mRNA (e.g., encoding luciferase or GFP)

-

Amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine or a fluorescently labeled amino acid)

-

ATP, GTP, and an energy regenerating system (e.g., creatine phosphate and creatine kinase)

-

Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Reaction Mixture Preparation: a. Prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, ATP, GTP, and the energy regenerating system.

-

Inhibition Setup: a. In separate reaction tubes, add increasing concentrations of Berninamycin D. b. Include a positive control (no inhibitor) and a negative control (no reporter DNA/mRNA).

-

Initiation of Translation: a. Add the reporter plasmid DNA or mRNA to each reaction tube to initiate protein synthesis. b. Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Quantification of Protein Synthesis: a. Radiolabel Method: i. Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the newly synthesized proteins. ii. Collect the precipitate on a filter and wash to remove unincorporated radiolabeled amino acids. iii. Measure the radioactivity of the filter using a scintillation counter. b. Fluorescence/Luminescence Method: i. If a luciferase or GFP reporter was used, add the appropriate substrate (for luciferase) and measure the luminescence or fluorescence using a plate reader.

-

Data Analysis: a. Calculate the percentage of protein synthesis inhibition for each concentration of Berninamycin D relative to the positive control. b. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the inhibition data against the inhibitor concentration.

Signaling Pathways

Current scientific literature indicates that the primary mode of action of berninamycins is the direct inhibition of protein synthesis. There is no evidence to suggest that Berninamycin D or other members of its class modulate specific bacterial signaling pathways as their primary mechanism of antibacterial activity. The potent and direct inhibition of the ribosomal machinery is sufficient to induce a bactericidal effect.

Conclusion

Berninamycin D is a thiopeptide antibiotic with a mechanism of action centered on the inhibition of protein synthesis in Gram-positive bacteria through binding to the 50S ribosomal subunit. While specific quantitative data on its antibacterial activity remains elusive, the activity of the closely related Berninamycin A suggests potential efficacy against clinically relevant pathogens. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of Berninamycin D and other novel thiopeptide antibiotics. Further research is warranted to determine the precise MIC values of Berninamycin D and to fully evaluate its therapeutic potential.

References

- 1. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Pyridine-Containing Macrocycle: A Linchpin of Berninamycin D's Antimicrobial Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Berninamycin D, a member of the thiopeptide family of antibiotics, exhibits potent activity against Gram-positive bacteria by inhibiting protein synthesis. Central to its function is a unique 35-atom macrocyclic scaffold containing a substituted pyridine ring. This technical guide delves into the critical role of this pyridine-containing macrocycle in the biological activity of Berninamycin D. Through an examination of its structure, mechanism of action, biosynthesis, and structure-activity relationships, this document provides a comprehensive resource for researchers in the fields of natural product chemistry, microbiology, and drug development.

Introduction

Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), are characterized by a highly modified macrocyclic structure typically containing thiazole rings and a central nitrogenous heterocycle, such as pyridine.[1][2] Berninamycin D, produced by Streptomyces bernensis, belongs to this class and is a minor congener of the more abundant Berninamycin A.[3] These compounds have garnered significant interest due to their potent activity against various multidrug-resistant pathogens.[1] The defining feature of the berninamycins is their 35-membered macrocycle embedding a 2-oxazolyl-3-thiazolyl-pyridine core.[2] This guide focuses specifically on the pivotal role this complex macrocyclic architecture, with the pyridine ring at its heart, plays in the potent antibacterial properties of Berninamycin D.

The Structure of Berninamycin D

Berninamycin D is a complex macrocyclic peptide with the molecular formula C45H45N13O13S. Its structure is closely related to the more studied Berninamycin A. The key difference lies in the side chain attached to the carboxyl group of the central pyridine ring; Berninamycin D possesses two fewer dehydroalanine (Dha) units compared to Berninamycin A.[4] This modification, while seemingly minor, can have significant implications for the molecule's conformation and interaction with its biological target.

The core structure consists of a 35-atom macrocycle formed from a precursor peptide that undergoes extensive post-translational modifications. These modifications include the formation of thiazole and oxazole rings, as well as dehydroamino acids, all of which contribute to the rigid and intricate three-dimensional structure of the molecule. The pyridine ring itself is formed through a complex enzymatic cascade during biosynthesis.

The Pyridine-Containing Macrocycle is Essential for Antibacterial Activity

The macrocyclic structure of berninamycins is paramount for their biological function. Studies on linear variants of berninamycins, such as berninamycins J and K, have demonstrated that they are significantly less potent than their macrocyclic counterparts, Berninamycin A and B.[5] This highlights the necessity of the constrained cyclic conformation for effective target binding.

Further evidence for the importance of the macrocycle's integrity comes from mutagenesis studies. A T3A mutant of the berninamycin prepeptide, which disrupts the formation of a critical part of the macrocycle, results in a variant with no detectable antimicrobial activity against Bacillus subtilis (MIC > 400 μM).[2] Similarly, an analog produced through heterologous expression in Streptomyces venezuelae, which contains a methyloxazoline instead of a methyloxazole within the macrocycle, is also inactive (MIC > 200 μM against B. subtilis).[2] These findings strongly suggest that both the overall macrocyclic structure and the specific chemical functionalities within it are crucial for potent antibacterial activity.

Quantitative Antimicrobial Activity Data

Table 1: Minimum Inhibitory Concentrations (MICs) of Berninamycin A and Analogs [2]

| Compound | Test Organism | MIC (μM) |

| Berninamycin A | Bacillus subtilis | 6.3 |

| Berninamycin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 |

| T3A Mutant | Bacillus subtilis | > 400 |

| S. venezuelae Analog | Bacillus subtilis | > 200 |

Mechanism of Action: Targeting the Bacterial Ribosome

The pyridine-containing macrocycle of Berninamycin D acts as a potent inhibitor of bacterial protein synthesis.[4][6] Its mechanism of action is analogous to that of the well-characterized thiopeptide, thiostrepton. Berninamycin binds to the 50S ribosomal subunit, specifically to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[6] This binding event obstructs the function of the ribosomal A site, thereby preventing the accommodation of aminoacyl-tRNA and halting peptide chain elongation. The rigid conformation of the macrocycle is essential for this high-affinity interaction with the ribosomal target.

Caption: Mechanism of action of Berninamycin D.

Biosynthesis of the Pyridine-Containing Macrocycle

The intricate structure of Berninamycin D is assembled through a fascinating biosynthetic pathway encoded by the ber gene cluster. The process begins with the ribosomal synthesis of a precursor peptide, BerA, which consists of a leader peptide and a core peptide. The core peptide is then subjected to a series of post-translational modifications by enzymes encoded in the ber cluster. These modifications include:

-

Dehydrations: Dehydratases (BerB, BerC) convert serine and threonine residues in the core peptide to dehydroalanine and dehydrobutyrine.

-

Cyclodehydrations and Dehydrogenations: A suite of enzymes (BerE1, BerE2, BerG1, BerG2) catalyzes the formation of thiazole and oxazole rings from cysteine and serine/threonine residues.

-

Pyridine Ring Formation: A key enzyme, BerD, is responsible for the formation of the central pyridine ring through a complex cyclization reaction involving dehydroalanine residues.

-

Macrocyclization: The final macrocyclic structure is formed through the action of dedicated enzymes.

-

Tailoring Reactions: Additional modifications, such as hydroxylation of a valine residue by a cytochrome P450 enzyme (BerH), can occur.

Caption: Biosynthetic pathway of Berninamycin D.

Experimental Protocols

Heterologous Expression and Purification of Berninamycin D

This protocol describes a general method for the heterologous expression of the ber gene cluster and subsequent purification of berninamycins.

1. Vector Construction and Host Strain Generation: a. Isolate the complete ber biosynthetic gene cluster from the genomic DNA of Streptomyces bernensis. b. Clone the gene cluster into a suitable expression vector, such as an integrative pSET152-based vector. c. Introduce the resulting plasmid into a suitable heterologous host, such as Streptomyces coelicolor or Streptomyces lividans, via conjugation or protoplast transformation. d. Select for successful transformants using appropriate antibiotic resistance markers.

2. Fermentation: a. Inoculate a seed culture of the recombinant Streptomyces strain in a suitable medium (e.g., TSB) and incubate at 30°C with shaking for 2-3 days. b. Use the seed culture to inoculate a larger production culture in a rich medium (e.g., R5A) and incubate at 30°C with shaking for 5-7 days.

3. Extraction: a. Harvest the culture by centrifugation. b. Extract the cell pellet and the supernatant separately with a suitable organic solvent, such as ethyl acetate or a mixture of methanol and dichloromethane. c. Combine the organic extracts and evaporate to dryness under reduced pressure.

4. Purification: a. Redissolve the crude extract in a minimal amount of methanol. b. Subject the extract to solid-phase extraction (SPE) using a C18 cartridge to remove highly polar and nonpolar impurities. c. Perform preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) to isolate the berninamycin congeners. d. Collect fractions corresponding to the peak of Berninamycin D, identified by its characteristic retention time and UV absorbance. e. Confirm the identity and purity of the isolated Berninamycin D using analytical HPLC, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of Berninamycin D against a panel of bacteria using the broth microdilution method.

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth). b. Incubate the culture at the optimal temperature for the bacterium (e.g., 37°C) with shaking until it reaches the mid-logarithmic phase of growth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. d. Dilute the adjusted bacterial suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of purified Berninamycin D in a suitable solvent, such as dimethyl sulfoxide (DMSO). b. Perform a series of two-fold serial dilutions of the stock solution in the broth medium in a 96-well microtiter plate to obtain a range of desired concentrations.

3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted Berninamycin D. b. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only). c. Incubate the plate at the optimal temperature for the test bacterium for 18-24 hours.

4. Determination of MIC: a. After incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of Berninamycin D that completely inhibits visible growth of the bacterium.

Caption: Experimental workflow for Berninamycin D production and testing.

Conclusion

The pyridine-containing macrocycle is the defining structural and functional element of Berninamycin D. This intricate architecture, forged through a complex biosynthetic pathway, provides the necessary conformational rigidity to bind with high affinity to the bacterial ribosome, leading to potent inhibition of protein synthesis and antibacterial activity. The observed loss of activity in linear and macrocyclic analogs underscores the critical nature of the intact, correctly modified 35-membered ring. While further studies are needed to elucidate the precise quantitative contribution of the dehydroalanine side chain of the pyridine ring to the activity of Berninamycin D, it is unequivocally clear that the pyridine-containing macrocycle is the indispensable core of this promising class of antibiotics. This guide provides a foundational resource for researchers aiming to further explore the therapeutic potential of Berninamycin D and its analogs in the ongoing battle against antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Variants and Analogues of Berninamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berninamycin, a member of the thiopeptide class of antibiotics, represents a promising scaffold for the development of novel therapeutics against drug-resistant Gram-positive pathogens. Produced by various Streptomyces species, berninamycin and its natural variants exhibit potent antimicrobial activity by inhibiting bacterial protein synthesis. This technical guide provides a comprehensive overview of the known natural variants and analogues of berninamycin, detailing their structures, biological activities, and the experimental methodologies for their isolation, characterization, and production.

Natural Variants and Analogues of Berninamycin

Several natural variants of berninamycin have been isolated and characterized, primarily from fermentation broths of Streptomyces bernensis and Streptomyces atroolivaceus. These variants typically differ in the hydroxylation of a valine residue, the number of dehydroalanine units, or the macrocyclic structure. Additionally, heterologous expression of the berninamycin biosynthetic gene cluster has led to the production of novel analogues.

The known natural variants and analogues include:

-

Berninamycin A: The most well-characterized variant, featuring a β-hydroxyvaline residue.

-

Berninamycin B: Differs from Berninamycin A by the presence of a valine instead of a β-hydroxyvaline.[1]

-

Berninamycin C: Postulated to have one less dehydroalanine unit attached to the pyridine ring compared to Berninamycin A.[1]

-

Berninamycin D: Characterized by having two fewer dehydroalanine units attached to the carboxyl carbon of the pyridine ring moiety.[1]

-

Berninamycin E: A newer analogue isolated from S. atroolivaceus.[2]

-

Linearized Berninamycins J and K: These analogues, produced through heterologous expression in Streptomyces albus J1074, lack the characteristic macrocyclic structure.[3][4]

-

Methyloxazoline-containing analogue: Generated via heterologous expression in Streptomyces venezuelae, this analogue contains a methyloxazoline in place of a methyloxazole within the macrocycle.[5]

Biological Activity

Berninamycins exert their antibacterial effect by targeting the 50S ribosomal subunit, thereby inhibiting protein synthesis.[5] This mechanism is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structural variations among the analogues significantly impact their biological potency.

Quantitative Antimicrobial Activity Data

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for berninamycin variants and analogues against key Gram-positive pathogens.

| Compound | Bacillus subtilis (MIC) | MRSA (MIC) | Notes |

| Berninamycin A | 6.3 µM | 10.9 µM | Potent activity against Gram-positive bacteria.[5] |

| Methyloxazoline-containing analogue | >200 µM | Not reported | Inactive, highlighting the importance of the methyloxazole for activity.[5] |

| Linearized Berninamycins J and K | Less potent than Berninamycin A and B | Less potent than Berninamycin A and B | Specific MIC values are not reported, but a significant reduction in activity is noted.[3][4] |

Note: Comprehensive, directly comparative MIC data for all known analogues against a standardized panel of bacteria is limited in the current literature.

Experimental Protocols

This section details the methodologies for the isolation, characterization, and production of berninamycin and its analogues.

Fermentation and Isolation

a. Fermentation of Streptomyces Strains:

-

Inoculum Preparation: A loopful of a well-grown culture of the producer strain (e.g., Streptomyces bernensis, Streptomyces atroolivaceus) is used to inoculate a seed culture medium.

-

Production Culture: The seed culture is then transferred to a larger production medium. Fermentation is carried out under aerobic conditions with shaking at a controlled temperature.

-

Extraction: After a sufficient incubation period, the fermentation broth is harvested. The mycelium is separated from the supernatant by centrifugation. The berninamycins are typically extracted from the mycelium using organic solvents such as acetone or methanol.

b. Purification by High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water, often with a trifluoroacetic acid (TFA) modifier (e.g., 0.1% TFA), is employed.

-

Gradient: A linear gradient from a lower to a higher concentration of acetonitrile is used to elute the compounds based on their hydrophobicity.

-

Detection: Elution is monitored by UV absorbance, typically at wavelengths between 210-280 nm.

-

Fraction Collection: Fractions corresponding to the peaks of interest are collected for further analysis.

Structure Elucidation

a. Mass Spectrometry (MS):

-

Technique: Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the purified compounds.[1]

-

High-Resolution MS (HR-MS): Provides the exact mass, allowing for the determination of the elemental composition.

-

Tandem MS (MS/MS): Used to obtain fragmentation patterns, which aid in the structural elucidation of the peptide backbone and modifications.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Purified samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CD3OD).

-

1D NMR: ¹H and ¹³C NMR spectra provide information on the types and number of protons and carbons in the molecule.

-

2D NMR: A suite of 2D NMR experiments are employed for complete structure determination:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for connecting amino acid residues and identifying modifications.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is used to determine the three-dimensional conformation of the molecule.

-

Heterologous Expression of the Berninamycin Gene Cluster

This protocol describes the expression of the berninamycin biosynthetic gene cluster in a heterologous host, such as Streptomyces lividans.

-

Vector Construction: The berninamycin biosynthetic gene cluster is cloned into an integrative shuttle vector (e.g., pSET152).

-

Host Strain: Streptomyces lividans is a commonly used host for the heterologous expression of actinomycete secondary metabolite gene clusters.

-

Transformation/Conjugation: The constructed vector is introduced into the S. lividans host strain via protoplast transformation or intergeneric conjugation from E. coli.

-

Culture and Analysis: The recombinant S. lividans strain is cultured under appropriate conditions to induce the expression of the gene cluster. The production of berninamycin analogues is then analyzed by HPLC and mass spectrometry.

Antimicrobial Susceptibility Testing

-

Method: The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

-

Procedure:

-

A serial dilution of the purified berninamycin analogue is prepared in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test bacterium (e.g., S. aureus, B. subtilis).

-

The plate is incubated at the optimal growth temperature for the bacterium for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Visualizations

Berninamycin Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of Berninamycin A, starting from the precursor peptide BerA.

Caption: Biosynthetic pathway of Berninamycin A.

Experimental Workflow for Analogue Discovery

This diagram outlines the general workflow for the discovery and characterization of novel berninamycin analogues through heterologous expression.

Caption: Workflow for berninamycin analogue discovery.

Mechanism of Action: Protein Synthesis Inhibition

This diagram illustrates the mechanism of action of berninamycin at the bacterial ribosome.

References

- 1. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Antimicrobial activity of linear lipopeptides derived from BP100 towards plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Streptomyces bernensis: A Technical Guide to Alternative Producers of Berninamycin D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of microbial sources for the thiopeptide antibiotic berninamycin D, extending beyond the original producing organism, Streptomyces bernensis. As the threat of antimicrobial resistance continues to grow, the discovery and development of novel antibiotics are paramount. Berninamycin D, a member of the bernamycin family of potent antibiotics, presents a promising scaffold for further investigation. This document details alternative native producers, heterologous expression systems, available production data, experimental protocols for cultivation and analysis, and insights into the genetic regulation of berninamycin biosynthesis.

Alternative Production Platforms for Berninamycin D

While Streptomyces bernensis is the archetypal producer of berninamycins, recent research and genome mining efforts have unveiled other microorganisms capable of synthesizing these complex natural products or possessing the requisite genetic machinery. These alternative sources offer new avenues for yield optimization and analogue generation.

Identified alternative producers include:

-

Streptomyces sp. Je 1–79 : This strain has been shown to possess a berninamycin biosynthetic gene cluster with a high degree of similarity (93%) to that of S. bernensis. Analysis of its extracts has confirmed the production of berninamycin A and B.

-

Streptomyces terrae sp. nov. strain SKN60T : The genome of this novel species contains a thiopeptide biosynthesis gene cluster with 94% similarity to the berninamycin cluster from S. bernensis UC5144. The production of a compound with a mass identical to berninamycin has been reported[1][2].

-

Streptomyces atroolivaceus : This species has been identified as a producer of berninamycin A and a new analogue, berninamycin E[3][4][5].

-

Heterologous Hosts : The berninamycin biosynthetic gene cluster has been successfully expressed in heterologous Streptomyces hosts, including:

-

Streptomyces lividans : Heterologous expression in S. lividans has been shown to yield berninamycins A and B, and notably, a small amount of berninamycin D[6][7].

-

Streptomyces coelicolor : This well-characterized model organism has also been utilized for the heterologous production of berninamycins A and B[6].

-

Quantitative Production of Berninamycins

Quantitative data on berninamycin D production is limited. However, available data for berninamycin A and the relative production of berninamycin D in a heterologous host provide valuable benchmarks for future optimization studies.

| Producing Organism | Compound | Reported Yield/Titer | Citation |

| Streptomyces atroolivaceus | Berninamycin A | 19 µg/mg (wet weight of cells and agar) | [5][8] |

| Streptomyces lividans (heterologous host) | Berninamycin D | <1.0% of Berninamycin A | [7] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of potential berninamycin D producers and the extraction and analysis of the target compound, based on published research.

Protocol 1: Fermentation of Streptomyces terrae SKN60T for Berninamycin Production

This protocol is adapted from the methodology described for the production of a berninamycin-like antibiotic from Streptomyces terrae SKN60T[9].

1. Inoculum Preparation:

- Prepare a seed culture by inoculating a loopful of S. terrae SKN60T spores or mycelia into Streptomyces broth.

- Incubate at 30°C with shaking at 180 rpm until sufficient growth is observed (typically 24-48 hours).

2. Production Culture:

- Inoculate 1000 mL of Nutrient Broth (NB) medium with 1% (v/v) of the seed culture.

- Incubate at 30°C for 96 hours with shaking at 180 rpm.

3. Monitoring Production:

- Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor growth (biomass determination) and antibiotic production.

- Antibiotic activity can be initially assessed using a well diffusion assay against a susceptible indicator strain, such as Staphylococcus aureus.

Protocol 2: Extraction and Purification of Berninamycin-like Compounds

This protocol is based on the methods used for the isolation of the antimicrobial compound from S. terrae SKN60T[9].

1. Harvest and Extraction:

- Centrifuge the fermentation broth at 7000 rpm for 30 minutes at 4°C to separate the mycelia from the supernatant.

- Extract the cell-free supernatant with an equal volume of ethyl acetate.

- Collect the organic layer and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Chromatographic Purification:

- The crude extract can be further purified using a combination of chromatographic techniques, such as silica gel column chromatography and reverse-phase high-performance liquid chromatography (HPLC).

- Monitor fractions for bioactivity and analyze by mass spectrometry to identify those containing berninamycin D.

Protocol 3: Analytical Characterization by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a critical tool for the detection and quantification of berninamycin D.

1. Sample Preparation:

- Dissolve the crude or purified extract in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

- Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions (Example):

- Column: A C18 reverse-phase column is typically used.

- Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

- Detection: Monitor at a wavelength of approximately 350 nm, which is characteristic of the berninamycin chromophore.

3. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

- Detection: Monitor for the protonated molecule [M+H]⁺ of berninamycin D. The exact mass can be used for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Genetic Regulation of Berninamycin Biosynthesis

The production of berninamycin is governed by a dedicated biosynthetic gene cluster (ber). Understanding the regulation of this cluster is key to enhancing the production of berninamycin D.

The ber gene cluster in S. bernensis spans approximately 12.9 kb and contains 11 open reading frames (ORFs), designated berA through berJ[10][11].

-

berA : Encodes the precursor peptide that undergoes extensive post-translational modifications to form the final berninamycin scaffold.

-

Modification Enzymes : The other ber genes encode the enzymatic machinery responsible for these modifications, including dehydrations, cyclizations, and the formation of the characteristic pyridine ring.

While specific regulatory genes that directly control the entire ber cluster have not been explicitly characterized, the biosynthesis of antibiotics in Streptomyces is generally controlled by a complex hierarchy of regulators. This includes:

-

Pathway-specific regulators : Often located within or near the biosynthetic gene cluster. These are typically transcriptional activators of the SARP (Streptomyces Antibiotic Regulatory Protein) family.

-

Global regulators : These respond to broader physiological and environmental signals, such as nutrient availability and cell density, to coordinate secondary metabolism.

Further research is needed to identify the specific transcriptional regulators that govern the expression of the ber gene cluster and to understand the signaling pathways that influence their activity.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes described, the following diagrams have been generated using the DOT language.

Caption: Workflow for berninamycin D production and purification.

Caption: Organization of the berninamycin biosynthetic gene cluster.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. tsijournals.com [tsijournals.com]

- 6. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hakon-art.com [hakon-art.com]

- 9. An antimicrobial thiopeptide producing novel actinomycetes Streptomyces terrae sp. nov., isolated from subsurface soil of arable land - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Berninamycin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berninamycin D is a minor thiopeptide antibiotic produced during the fermentation of Streptomyces bernensis.[1][2] Like other members of the berninamycin family, it exhibits antibacterial activity through the inhibition of bacterial protein synthesis.[3][4][5] Specifically, berninamycins bind to the 23S rRNA component of the 50S ribosomal subunit, disrupting protein translation.[3][5] Due to its low natural abundance, typically less than 1% of the major analog Berninamycin A, a robust and efficient protocol for its isolation and purification is critical for further research and development.

This document provides a detailed, generalized protocol for the isolation and purification of Berninamycin D from Streptomyces bernensis fermentation cultures. The methodology is compiled from established procedures for berninamycin and other microbial secondary metabolites.

Data Presentation

The following table summarizes representative quantitative data for the isolation and purification of Berninamycin D from a 50-liter fermentation of Streptomyces bernensis. These values are illustrative and may vary depending on the specific fermentation conditions and purification scale.

| Purification Stage | Total Biomass/Volume | Total Berninamycin D (mg) | Purity (%) | Yield (%) |

| Fermentation Broth (Cell Pellet) | 500 g (wet weight) | 10 | <0.1 | 100 |

| Acetone Extract | 2 L | 8.5 | 0.5 | 85 |

| Ethyl Acetate Fraction | 500 mL | 7.5 | 2 | 75 |

| Column Chromatography (Silica Gel) | N/A | 4.0 | 40 | 40 |

| Preparative HPLC | N/A | 1.5 | >99 | 15 |

Experimental Protocols